molecular formula C15H14ClN3O3S B11067154 4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B11067154
M. Wt: 351.8 g/mol
InChI Key: NUXNZZXPHVHRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a benzenesulfonamide moiety with an indazole ring system. The presence of the chloro and ethoxy substituents further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and ortho-substituted benzaldehydes.

    Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Introduction of Chloro and Ethoxy Groups: The chloro and ethoxy substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. The indazole ring system may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-15-8-12(5-6-13(15)16)23(20,21)19-11-4-3-10-9-17-18-14(10)7-11/h3-9,19H,2H2,1H3,(H,17,18)

InChI Key

NUXNZZXPHVHRIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.